molecular formula C14H12OS B6323524 (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1287790-78-6

(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6323524
CAS RN: 1287790-78-6
M. Wt: 228.31 g/mol
InChI Key: UDGCQUJGJLZOEK-BQYQJAHWSA-N
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Description

(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, is an organic compound that is commonly used in synthetic organic chemistry. It is a thiophene derivative and is used in a variety of applications such as pharmaceuticals, agrochemicals, and material science. It is a highly versatile compound that can be used to create a variety of useful compounds.

Scientific Research Applications

(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as thiophene-2-carboxylic acid derivatives, which have potential applications in the pharmaceutical and agrochemical industries. It has also been used in the synthesis of thiophene-containing polymers, which have potential applications in material science and electronics. Additionally, (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been used as a synthetic substrate in the study of enzymes, and it has been used as a model compound for the study of the structure and reactivity of thiophene derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not well understood. However, it is believed that the compound undergoes a series of chemical reactions in order to form the desired product. In the first step, the 3-methylphenol reacts with thiophene-2-carbaldehyde in the presence of a base catalyst to form the aldol adduct. In the second step, the aldol adduct is condensed with formaldehyde in the presence of a base catalyst to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one have not been extensively studied. However, it is believed that the compound may have some mild pharmacological effects, as it is a thiophene derivative. Additionally, the compound may have some antioxidant properties, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments is its versatility. The compound can be used in a variety of applications, including pharmaceuticals, agrochemicals, and material science. Additionally, the two-step synthesis method is relatively straightforward and can be completed in a short amount of time. However, the compound is not widely available and may be difficult to obtain in some areas. Additionally, the biochemical and physiological effects of the compound are not well understood and may require further research.

Future Directions

There are several potential future directions for (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to explore the potential applications of the compound in material science and electronics. Finally, further research could be conducted to explore the potential for using the compound as a model compound for the study of the structure and reactivity of thiophene derivatives.

Synthesis Methods

The synthesis of (2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is typically accomplished through a two-step process. The first step involves the reaction of 3-methylphenol with thiophene-2-carbaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form the aldol adduct. The second step involves the condensation of the aldol adduct with formaldehyde in the presence of a base catalyst, such as potassium carbonate, to form the desired product. This synthesis method is relatively straightforward and can be completed in a short amount of time.

properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-4-2-5-12(10-11)14(15)8-7-13-6-3-9-16-13/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGCQUJGJLZOEK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-Methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one

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